Cas no 28686-90-0 (Methyl 4-methylthiophene-2-carboxylate)

Methyl 4-methylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-methylthiophene-2-carboxylate
- 2-Thiophenecarboxylicacid, 4-methyl-, methyl ester
- 4-Methyl-thiophene-2-carboxylic acid methyl ester
- 2-(Methoxycarbonyl)-4-methylthiophene
- 4-methyl-2-methoxycarbonylthiophene
- 4-methyl-2-thiophenecarboxylic acid methyl ester
- 4-Methyl-thiophen-2-carbonsaeure-methylester
- Methyl 4-methyl-2-thenoate
- methyl 4-methyl-2-thiophenecarboxylate
-
- MDL: MFCD01763641
- インチ: InChI=1S/C7H8O2S/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3
- InChIKey: YUJMWNYIBNSQPL-UHFFFAOYSA-N
- ほほえんだ: CC1=CSC(=C1)C(=O)OC
計算された属性
- せいみつぶんしりょう: 156.02500
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 54.54000
- LogP: 1.84310
Methyl 4-methylthiophene-2-carboxylate セキュリティ情報
Methyl 4-methylthiophene-2-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl 4-methylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB240504-100 g |
Methyl 4-methylthiophene-2-carboxylate, 95%; . |
28686-90-0 | 95% | 100 g |
€1,207.50 | 2023-07-20 | |
TRC | M219493-50mg |
Methyl 4-Methylthiophene-2-carboxylate |
28686-90-0 | 50mg |
$ 65.00 | 2022-06-04 | ||
abcr | AB240504-5 g |
Methyl 4-methylthiophene-2-carboxylate, 95%; . |
28686-90-0 | 95% | 5 g |
€174.00 | 2023-07-20 | |
eNovation Chemicals LLC | Y1240935-5g |
2-Thiophenecarboxylic acid, 4-methyl-, methyl ester |
28686-90-0 | 99% | 5g |
$255 | 2024-06-07 | |
eNovation Chemicals LLC | Y1240935-1g |
2-Thiophenecarboxylic acid, 4-methyl-, methyl ester |
28686-90-0 | 99% | 1g |
$185 | 2023-05-17 | |
Apollo Scientific | OR24339-10g |
Methyl 4-methylthiophene-2-carboxylate |
28686-90-0 | 10g |
£225.00 | 2023-04-13 | ||
Fluorochem | 023893-100g |
Methyl 4-methyl-thiophene-2-carboxylate |
28686-90-0 | 99% | 100g |
£558.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y1240935-25g |
2-Thiophenecarboxylic acid, 4-methyl-, methyl ester |
28686-90-0 | 99% | 25g |
$425 | 2023-05-17 | |
Enamine | EN300-224696-2.5g |
methyl 4-methylthiophene-2-carboxylate |
28686-90-0 | 95% | 2.5g |
$56.0 | 2024-06-20 | |
eNovation Chemicals LLC | Y1240935-100g |
2-Thiophenecarboxylic acid, 4-methyl-, methyl ester |
28686-90-0 | 99% | 100g |
$1130 | 2023-05-17 |
Methyl 4-methylthiophene-2-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Diethyl ether ; 0 °C; 16 h, 0 °C
1.3 Reagents: Water ; cooled
Methyl 4-methylthiophene-2-carboxylate Raw materials
Methyl 4-methylthiophene-2-carboxylate Preparation Products
Methyl 4-methylthiophene-2-carboxylate 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Methyl 4-methylthiophene-2-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 4-methylthiophene-2-carboxylate (CAS: 28686-90-0) in Chemical Biology and Pharmaceutical Research
Methyl 4-methylthiophene-2-carboxylate (CAS: 28686-90-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiophene ring and ester functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutics targeting infectious diseases, cancer, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 4-methylthiophene-2-carboxylate as a building block for the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The researchers utilized this compound to develop a series of derivatives that exhibited potent activity against multidrug-resistant Staphylococcus aureus strains. The study underscored the importance of the thiophene scaffold in enhancing the pharmacokinetic properties of these inhibitors, such as improved membrane permeability and metabolic stability.
In the field of oncology, Methyl 4-methylthiophene-2-carboxylate has been employed as a precursor for the synthesis of kinase inhibitors. A recent preprint on bioRxiv detailed the design and evaluation of thiophene-based analogs that selectively target aberrant kinase signaling pathways in glioblastoma. The researchers reported that derivatives of Methyl 4-methylthiophene-2-carboxylate showed promising in vitro and in vivo efficacy, with one candidate advancing to preclinical development. These findings highlight the compound's potential as a scaffold for the development of next-generation anticancer agents.
Beyond its applications in drug discovery, Methyl 4-methylthiophene-2-carboxylate has also been explored in chemical biology as a tool for probing protein-ligand interactions. A 2024 study in ACS Chemical Biology described the use of this compound in the development of photoaffinity probes for mapping the binding sites of G protein-coupled receptors (GPCRs). The researchers demonstrated that the thiophene moiety could be functionalized to incorporate photoreactive groups, enabling the covalent capture of transient receptor-ligand complexes. This approach provides valuable insights into the molecular mechanisms of GPCR activation and could facilitate the design of more selective therapeutics.
Despite these advancements, challenges remain in optimizing the synthetic routes for Methyl 4-methylthiophene-2-carboxylate and its derivatives. A recent review in Organic Process Research & Development discussed the limitations of current methodologies, such as low yields and the generation of hazardous byproducts. The authors proposed alternative catalytic strategies, including the use of transition metal complexes and biocatalysts, to improve the efficiency and sustainability of the synthesis process. These innovations could further enhance the accessibility of this compound for research and industrial applications.
In conclusion, Methyl 4-methylthiophene-2-carboxylate (CAS: 28686-90-0) continues to be a valuable asset in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in drug discovery underscore the importance of ongoing investigations into its applications. Future research should focus on addressing the synthetic challenges and expanding the scope of its utility in the development of novel therapeutics and chemical probes.
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